
5-(2-Aminoethyl)-3-chlorobenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminoethyl)-3-chlorobenzene-1,2-diol is an organic compound characterized by the presence of an aminoethyl group, a chlorine atom, and two hydroxyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
5-(2-Aminoethyl)-3-chlorobenzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of azides or thiols derivatives.
科学的研究の応用
5-(2-Aminoethyl)-3-chlorobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which 5-(2-Aminoethyl)-3-chlorobenzene-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, potentially modulating their activity. The chlorine atom and hydroxyl groups may also play a role in the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
Catechol (Benzene-1,2-diol): Lacks the aminoethyl group and chlorine atom.
Dopamine (4-(2-Aminoethyl)benzene-1,2-diol): Similar structure but without the chlorine atom.
3-Chlorocatechol (3-Chlorobenzene-1,2-diol): Lacks the aminoethyl group.
Uniqueness
5-(2-Aminoethyl)-3-chlorobenzene-1,2-diol is unique due to the presence of both the aminoethyl group and the chlorine atom, which confer distinct chemical properties and reactivity compared to its analogs .
特性
CAS番号 |
116653-25-9 |
|---|---|
分子式 |
C8H10ClNO2 |
分子量 |
187.62 g/mol |
IUPAC名 |
5-(2-aminoethyl)-3-chlorobenzene-1,2-diol |
InChI |
InChI=1S/C8H10ClNO2/c9-6-3-5(1-2-10)4-7(11)8(6)12/h3-4,11-12H,1-2,10H2 |
InChIキー |
LOHZNVBFLUDIHT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1O)O)Cl)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


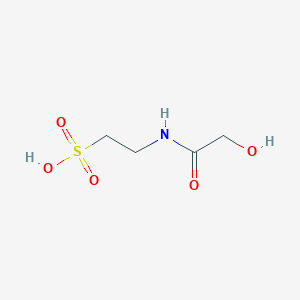
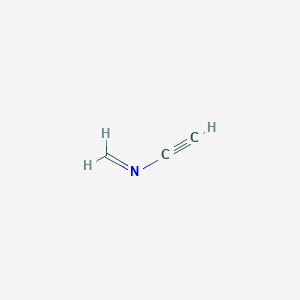

![2-Methoxy-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B14309657.png)
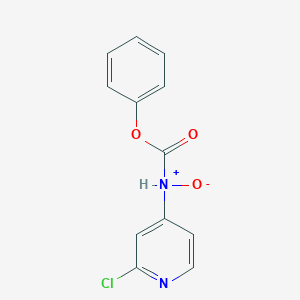
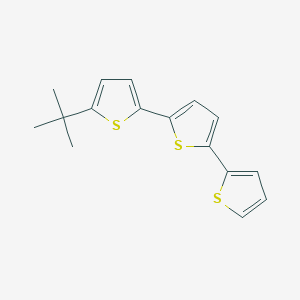

![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
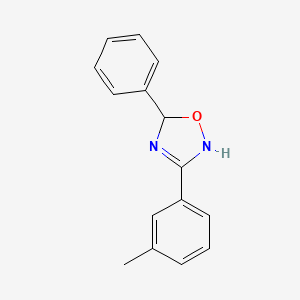

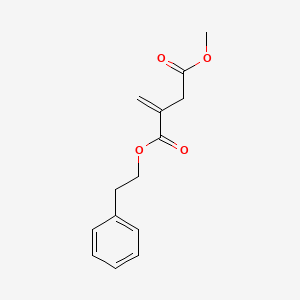

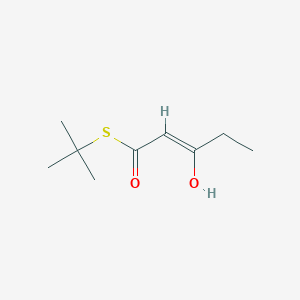
![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)
